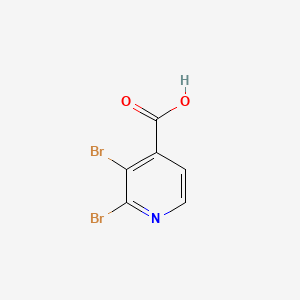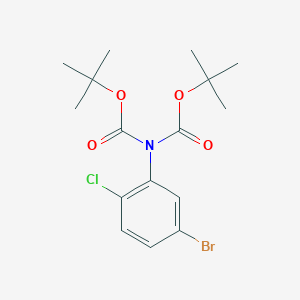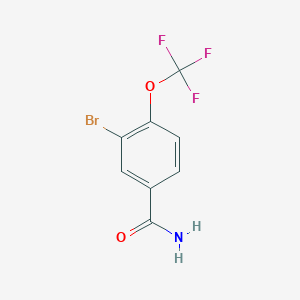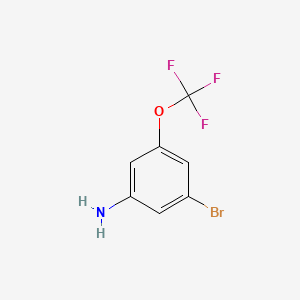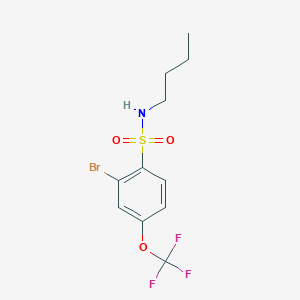
N,N-Diethylallylamine
Overview
Description
N,N-Diethylallylamine is a compound that is structurally related to various amines discussed in the provided papers. While the exact compound N,N-Diethylallylamine is not directly mentioned, the papers do provide insights into similar compounds and their properties, which can be used to infer certain aspects of N,N-Diethylallylamine.
Synthesis Analysis
The synthesis of related compounds involves the use of allylamine derivatives. For instance, N,N-diallylglycidylamine (DAGA) is synthesized in a one-step procedure using epichlorohydrin and N,N-diallylamine . This suggests that N,N-Diethylallylamine could potentially be synthesized through similar allylation reactions, where diethylamine could be reacted with an appropriate allylating agent.
Molecular Structure Analysis
The molecular structure of related amines, such as N-methyldisilylamine, has been determined by electron diffraction, revealing coplanar heavy atoms and specific bond lengths . Although the structure of N,N-Diethylallylamine is not provided, it can be inferred that it would have a similar planar structure around the nitrogen atom, with bond lengths characteristic of C-N and N-H bonds.
Chemical Reactions Analysis
The papers discuss various reactions involving amines. For example, diethyl N,N-dimethylaminomethylenemalonate reacts with different nucleophiles to form heterocyclic systems . This indicates that N,N-Diethylallylamine could also participate in nucleophilic substitution reactions due to the presence of a reactive amine group.
Physical and Chemical Properties Analysis
The physical and chemical properties of amines can be quite diverse. For instance, the thermal properties of N,N′-di(diethoxythiophosphoryl)-1,4-phenylenediamine were studied, showing good thermal stability . The oxidation behavior of tertiary amines like N-methyl diethylamine has been compared, indicating that such amines can form secondary amines upon oxidation . These findings suggest that N,N-Diethylallylamine would also have specific thermal properties and could undergo oxidation to form secondary amines.
Scientific Research Applications
1. Activation of C-O and C-N Bonds in Allylic Alcohols and Amines
- Application Summary: N,N-Diethylallylamine is used in the activation of C-O and C-N bonds in allylic alcohols and amines by palladium complexes promoted by CO2. This process has synthetic applications to allylation of nucleophiles, carbonylation, and allylamine disproportionation .
- Methods of Application: The direct activation of the C-O bonds in allylic alcohols catalyzed by palladium complexes has been accelerated by carrying out the reactions under CO2. On reaction with diethylamine, allyl alcohol can be converted into N,N-diethylallylamine in the presence of palladium complexes at room temperature under normal pressure of carbon dioxide .
- Results or Outcomes: Allylation of various carbon nucleophiles such as β-keto esters and β-diketones can be achieved by using allylic alcohols directly in the presence of palladium complexes and CO2 .
2. Use in Hydrogels
- Application Summary: Copolymers of N,N-dimethylacrylamide (DMAA) with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as polymeric flocculant for water treatment .
- Methods of Application: The unique structure of DMAA shows amelioration in hydrogels for specific application .
- Results or Outcomes: The copolymers can be used in water treatment processes .
3. Use in Electrophilic Reactions
- Application Summary: N,N-Diethylallylamine is used in various electrophilic reactions .
- Results or Outcomes: The outcomes of these reactions can vary widely, but they generally result in the formation of new organic compounds .
4. Substitution Reactions with Soft Nucleophiles
- Application Summary: N,N-Diethylallylamine can undergo substitution reactions with soft nucleophiles such as active methylene compounds and piperidine .
- Methods of Application: These reactions proceed much more rapidly in the presence of Ni(dppb)2 [dppb = 1,4-bis(diphenylphosphino)butane] as a catalyst than with comparable palladium systems .
- Results or Outcomes: The outcomes of these reactions can vary, but they generally result in the formation of new organic compounds .
5. Use in Electrophilic Reactions
- Application Summary: N,N-Diethylallylamine is used in various electrophilic reactions .
- Results or Outcomes: The outcomes of these reactions can vary widely, but they generally result in the formation of new organic compounds .
6. Substitution Reactions with Soft Nucleophiles
- Application Summary: N,N-Diethylallylamine can undergo substitution reactions with soft nucleophiles such as active methylene compounds and piperidine .
- Methods of Application: These reactions proceed much more rapidly in the presence of Ni(dppb)2 [dppb = 1,4-bis(diphenylphosphino)butane] as a catalyst than with comparable palladium systems .
- Results or Outcomes: The outcomes of these reactions can vary, but they generally result in the formation of new organic compounds .
Safety And Hazards
properties
IUPAC Name |
N,N-diethylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAJUTZQGZBKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063973 | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylallylamine | |
CAS RN |
5666-17-1 | |
| Record name | N,N-Diethyl-2-propen-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethylallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

